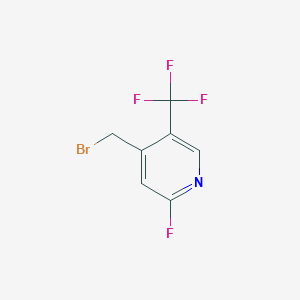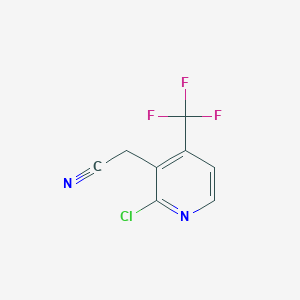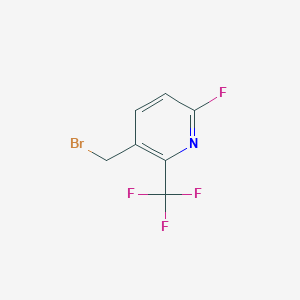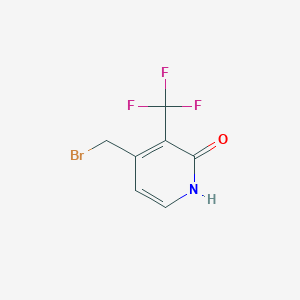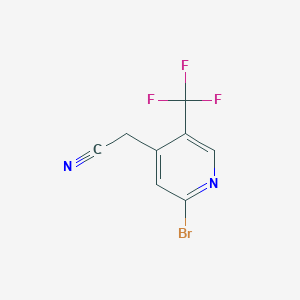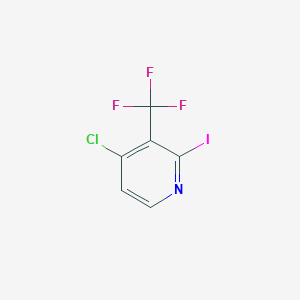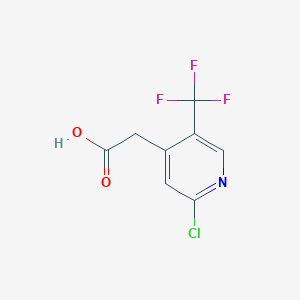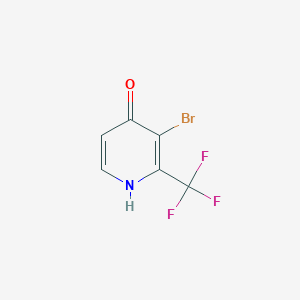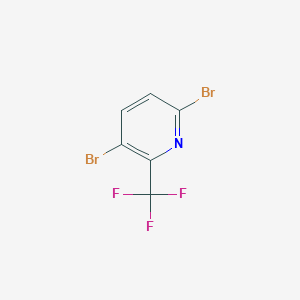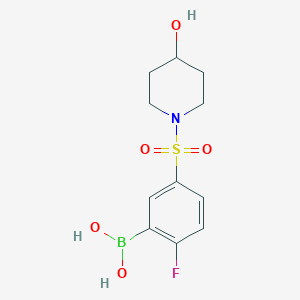
(2-氟-5-((4-羟基哌啶-1-基)磺酰基)苯基)硼酸
描述
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” is C11H15BFNO5S . The average mass is 303.115 Da and the monoisotopic mass is 303.074799 Da .Chemical Reactions Analysis
The boron moiety in boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用
Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results : The properties of boron reagents have been tailored for application under specific SM coupling conditions .
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis .
- Application : Pinacol boronic esters, which “(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” could potentially be used to create, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a process that has been developed .
- Method : The protodeboronation of 1°, 2° and 3° alkyl boronic esters is achieved using a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anion Receptors for Polymer Electrolytes
- Field : Material Science .
- Application : Phenylboronic catechol esters, which could potentially be synthesized from “(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid”, have been used as promising anion receptors for polymer electrolytes .
- Method : The specific methods of application or experimental procedures would depend on the specific type of polymer electrolyte being developed .
- Results : The results or outcomes obtained would also depend on the specific type of polymer electrolyte being developed .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
- Field : Organic Synthesis .
- Application : Boronic acids have been used in the diastereoselective synthesis of trisubstituted allylic alcohols .
- Method : The specific methods of application or experimental procedures would depend on the specific type of trisubstituted allylic alcohol being synthesized .
- Results : The results or outcomes obtained would also depend on the specific type of trisubstituted allylic alcohol being synthesized .
Preparation of Phenylboronic Catechol Esters
- Field : Material Science .
- Application : “(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” could potentially be used to prepare phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
- Method : The specific methods of application or experimental procedures would depend on the specific type of polymer electrolyte being developed .
- Results : The results or outcomes obtained would also depend on the specific type of polymer electrolyte being developed .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
- Field : Organic Synthesis .
- Application : Boronic acids have been used in the diastereoselective synthesis of trisubstituted allylic alcohols .
- Method : The specific methods of application or experimental procedures would depend on the specific type of trisubstituted allylic alcohol being synthesized .
- Results : The results or outcomes obtained would also depend on the specific type of trisubstituted allylic alcohol being synthesized .
属性
IUPAC Name |
[2-fluoro-5-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO5S/c13-11-2-1-9(7-10(11)12(16)17)20(18,19)14-5-3-8(15)4-6-14/h1-2,7-8,15-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQJUMNASKXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



